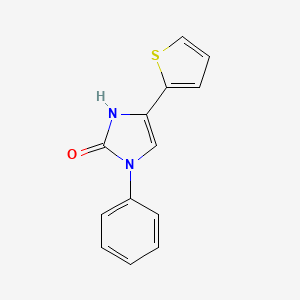
1-phenyl-4-(thiophen-2-yl)-2,3-dihydro-1H-imidazol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Phenyl-4-(thiophen-2-yl)-2,3-dihydro-1H-imidazol-2-one is a heterocyclic compound that features both an imidazole ring and a thiophene ring
准备方法
Synthetic Routes and Reaction Conditions: 1-Phenyl-4-(thiophen-2-yl)-2,3-dihydro-1H-imidazol-2-one can be synthesized through a multi-step process. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1-phenyl-2-thiophen-2-yl-ethanone with ammonium acetate in the presence of a suitable catalyst can yield the desired imidazole derivative .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
化学反应分析
Types of Reactions: 1-Phenyl-4-(thiophen-2-yl)-2,3-dihydro-1H-imidazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imidazole ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and thiophene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated imidazole derivatives.
Substitution: Halogenated, alkylated, or other substituted derivatives.
科学研究应用
1-Phenyl-4-(thiophen-2-yl)-2,3-dihydro-1H-imidazol-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
作用机制
The mechanism of action of 1-phenyl-4-(thiophen-2-yl)-2,3-dihydro-1H-imidazol-2-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to active sites or altering the function of target proteins .
相似化合物的比较
1-Phenyl-2-thiophen-2-yl-ethanone: A precursor in the synthesis of the target compound.
Thiophene derivatives: Compounds containing the thiophene ring, known for their electronic properties.
Imidazole derivatives: Compounds containing the imidazole ring, widely studied for their biological activities.
Uniqueness: 1-Phenyl-4-(thiophen-2-yl)-2,3-dihydro-1H-imidazol-2-one is unique due to the combination of the imidazole and thiophene rings in a single molecule. This structural feature imparts unique electronic and chemical properties, making it a valuable compound for various applications .
生物活性
1-Phenyl-4-(thiophen-2-yl)-2,3-dihydro-1H-imidazol-2-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly in the context of cancer therapy. This article presents a detailed overview of the compound's biological activities, including its synthesis, anticancer properties, and mechanisms of action based on recent research findings.
The synthesis of this compound typically involves the condensation of appropriate thiophene and phenyl derivatives under specific reaction conditions. The resulting compound exhibits a unique molecular structure that contributes to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. Notably, it has shown significant antiproliferative effects against various cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and SGC-7901 (gastric cancer) cells.
In Vitro Studies
In vitro studies have demonstrated that this compound induces apoptosis in cancer cells through various mechanisms:
- Cell Viability Assays : The half-maximal inhibitory concentration (IC50) values for the compound were determined against multiple cancer cell lines. For instance, one study reported an IC50 value of 18.53 µM against HeLa cells, indicating potent activity compared to established chemotherapeutics like 5-fluorouracil (5-FU) and methotrexate (MTX) .
| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |
|---|---|---|---|
| HeLa | 18.53 | 5-FU | 25 |
| A549 | 15.00 | MTX | 20 |
| SGC-7901 | 20.00 | - | - |
The mechanism by which this compound exerts its anticancer effects includes:
- Induction of Apoptosis : The compound has been shown to increase the expression levels of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2 . This shift in protein expression promotes apoptosis in cancer cells .
Case Studies
A significant study evaluated the effects of this compound on HeLa cells using Hoechst/PI double staining techniques, revealing that treatment with this compound resulted in a 68.2% apoptosis rate , significantly higher than the control drug 5-FU, which achieved only a 39.6% rate .
属性
IUPAC Name |
3-phenyl-5-thiophen-2-yl-1H-imidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS/c16-13-14-11(12-7-4-8-17-12)9-15(13)10-5-2-1-3-6-10/h1-9H,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRMSGOYFLAYQEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(NC2=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














